molecular formula C27H44O B12398716 Zymosterol-d5

Zymosterol-d5

Cat. No.: B12398716
M. Wt: 389.7 g/mol
InChI Key: CGSJXLIKVBJVRY-NTDNWCPCSA-N
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Description

Zymosterol-d5 is a deuterated form of zymosterol, a precursor of cholesterol. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the zymosterol molecule. This modification makes this compound useful as an internal standard in various analytical techniques, particularly in liquid chromatography–mass spectrometry (LC-MS) for the quantification of sterols from human plasma samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zymosterol-d5 involves the deuteration of zymosterol. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the reaction of natural zymosterol with deuterium gas under specific conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified and packaged for use in research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Zymosterol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols. These products are often used in further research and analytical applications .

Scientific Research Applications

Zymosterol-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Zymosterol-d5 acts as a substrate for 24-dehydrocholesterol reductase, an enzyme involved in cholesterol biosynthesis. The compound serves as a methyl acceptor and exists as a fatty acid ester in aerobically-grown yeast cells. The deuterium atoms in this compound provide a unique isotopic signature, allowing researchers to trace and quantify the compound in various biological systems .

Comparison with Similar Compounds

Similar Compounds

    Zymosterol: The non-deuterated form of Zymosterol-d5.

    Cholesterol: The end product of the biosynthesis pathway involving zymosterol.

    Lanosterol: An intermediate in the cholesterol biosynthesis pathway.

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research and industry .

Properties

Molecular Formula

C27H44O

Molecular Weight

389.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D

InChI Key

CGSJXLIKVBJVRY-NTDNWCPCSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@H](C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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